molecular formula C15H12F3NO2S B12568707 Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- CAS No. 198012-02-1

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-

Cat. No.: B12568707
CAS No.: 198012-02-1
M. Wt: 327.3 g/mol
InChI Key: PORBHQWXDLUOLN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- is a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity to target enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

198012-02-1

Molecular Formula

C15H12F3NO2S

Molecular Weight

327.3 g/mol

IUPAC Name

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide

InChI

InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3

InChI Key

PORBHQWXDLUOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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